Copper;gold
描述
Copper (Cu) and gold (Au) are transition metals in Group 11 of the periodic table, sharing notable similarities in electronic configuration and metallurgical behavior. Both exhibit high electrical and thermal conductivity, ductility, and resistance to corrosion, though gold is significantly more inert .
- Copper: Atomic number 29, atomic radius 1.28 Å. Widely used in electrical wiring, electronics, and alloys (e.g., brass, bronze). Forms stable oxides and sulfides, crucial in industrial applications .
- Gold: Atomic number 79, atomic radius 1.44 Å. Prized for its corrosion resistance, malleability, and use in jewelry, electronics, and nanotechnology. Rarely oxidizes, even at high temperatures .
Their shared +1 and +3 oxidation states enable diverse coordination chemistry, but differences in atomic size and electronegativity (Au: 2.54; Cu: 1.90) lead to distinct reactivity patterns .
属性
CAS 编号 |
12006-52-9 |
|---|---|
分子式 |
AuCu3 |
分子量 |
387.60 g/mol |
IUPAC 名称 |
copper;gold |
InChI |
InChI=1S/Au.3Cu |
InChI 键 |
AGGWHAVEYSDJKE-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cu].[Cu].[Au] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
Copper and gold compounds can be synthesized through various methods, including:
Direct Combination: Heating copper and gold together at high temperatures to form intermetallic compounds.
Chemical Reduction: Using reducing agents to convert copper and gold salts into their metallic forms, which then combine to form alloys.
Electrodeposition: Electrochemical methods to deposit copper and gold onto substrates, forming thin films or coatings.
Industrial Production Methods
In industrial settings, copper and gold alloys are typically produced through:
Smelting and Refining: Extracting copper and gold from their ores and then combining them in specific ratios to form alloys.
Powder Metallurgy: Mixing copper and gold powders and then compacting and sintering them to form solid materials.
化学反应分析
Types of Reactions
Copper and gold compounds undergo various chemical reactions, including:
Oxidation: Copper readily oxidizes to form copper oxide, while gold is resistant to oxidation.
Reduction: Both metals can be reduced from their ionic forms to their metallic states using reducing agents.
Substitution: Copper and gold can participate in substitution reactions where ligands or other atoms replace existing ones in their compounds.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and bromine can oxidize copper, while gold requires stronger oxidizing agents like fluorine.
Reducing Agents: Hydrogen, carbon monoxide, and various metal hydrides can reduce copper and gold compounds.
Reaction Conditions: High temperatures and specific pH conditions are often required for these reactions.
Major Products
Copper Oxide: Formed from the oxidation of copper.
Gold Chloride: Formed from the reaction of gold with chlorine.
Copper-Gold Alloys: Formed from the direct combination of copper and gold.
科学研究应用
Copper and gold compounds have numerous scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including coupling reactions and oxidation-reduction processes.
Biology: Copper and gold nanoparticles are used in bioimaging, biosensing, and as antimicrobial agents.
Medicine: Gold compounds are used in the treatment of rheumatoid arthritis and as anticancer agents. Copper compounds are explored for their potential in cancer therapy and as antimicrobial agents.
Industry: Copper-gold alloys are used in electronics, jewelry, and as conductive materials in various devices.
作用机制
The mechanism of action of copper and gold compounds involves:
Copper: Copper ions can generate reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial and anticancer effects.
Gold: Gold compounds can inhibit thiol-containing enzymes, disrupt mitochondrial function, and induce apoptosis in cancer cells.
相似化合物的比较
Leaching Efficiency :
| Metal | Ligand System | Optimal pH | Recovery Efficiency |
|---|---|---|---|
| Au | Glycine + H₂O₂ | 10–11 | >95% |
| Cu | Ammonia-Cyanide | 9–10 | 80–90% |
Gold’s higher affinity for glycine enables eco-friendly extraction, while Cu requires ammonia-cyanide systems to mitigate interference .
Catalytic Nanoparticles
Au and Cu nanoparticles (NPs) differ in stability and catalytic activity:
| Property | Au Nanoparticles | Cu Nanoparticles |
|---|---|---|
| Oxidation Resistance | High (inert under ambient conditions) | Low (prone to oxidation) |
| Catalytic Activity | CO oxidation, hydrogenation | Nitro-aldol reactions, organic synthesis |
| Cost | High | Low |
| Optical Properties | Surface plasmon resonance (520–550 nm) | Plasmonic peaks in UV range |
Au NPs dominate catalysis due to stability, but Cu NPs are cost-effective alternatives if passivated against oxidation .
Comparison with Other Group 11 Metals (Silver)
Silver (Ag) bridges the properties of Cu and Au but introduces unique trade-offs:
- Electrical Conductivity : Ag > Cu > Au
- Corrosion Resistance : Au > Ag > Cu
- Intermetallic Behavior : Ag-Sn compounds (e.g., Ag₃Sn) are less brittle than Au-Sn but more susceptible to sulfidation than Cu-Sn .
Industrial and Technological Implications
- Electronics : Cu replaces Au in interconnects due to cost, but Au remains critical in high-reliability contacts .
- Nanotechnology: Au NPs are preferred for biosensors; Cu NPs are emerging in optoelectronics with SiO₂/AlOₓ coatings .
- Mining : Cu-Au ores require selective leaching to avoid cyanide competition, whereas standalone Au ores leverage glycine systems .
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